![molecular formula C20H30N2O2 B330418 BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B330418.png)
BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE is a chemical compound with the molecular formula C20H30N2O2 and a molecular weight of 330.4644 g/mol This compound features a piperazine ring substituted with two bicyclo[221]heptane carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE typically involves the reaction of piperazine with bicyclo[2.2.1]heptane-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
化学反应分析
Types of Reactions
BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the bicyclo[2.2.1]heptane carbonyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
1,4-Bis(bicyclo[2.2.1]hept-2-ylcarbonyl)-2,5-dimethylpiperazine: This compound has similar structural features but with additional methyl groups on the piperazine ring.
1,4-Bis(bicyclo[2.2.1]hept-2-ylcarbonyl)ethylenediamine: Another similar compound with an ethylenediamine core instead of piperazine.
Uniqueness
BICYCLO[221]HEPT-2-YL[4-(BICYCLO[221]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
属性
分子式 |
C20H30N2O2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
[4-(bicyclo[2.2.1]heptane-3-carbonyl)piperazin-1-yl]-(3-bicyclo[2.2.1]heptanyl)methanone |
InChI |
InChI=1S/C20H30N2O2/c23-19(17-11-13-1-3-15(17)9-13)21-5-7-22(8-6-21)20(24)18-12-14-2-4-16(18)10-14/h13-18H,1-12H2 |
InChI 键 |
IPQWWDSWZIVFBX-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)N3CCN(CC3)C(=O)C4CC5CCC4C5 |
规范 SMILES |
C1CC2CC1CC2C(=O)N3CCN(CC3)C(=O)C4CC5CCC4C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(BENZYLOXY)-N-[6-BROMO-2-(2-ETHOXY-5-METHOXYPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE](/img/structure/B330336.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclohexylpropanamide](/img/structure/B330338.png)
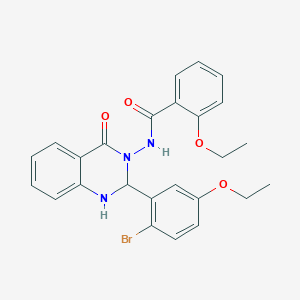
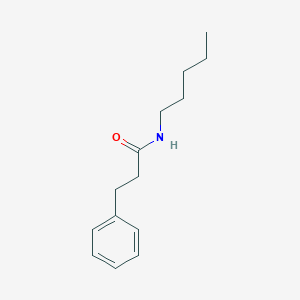
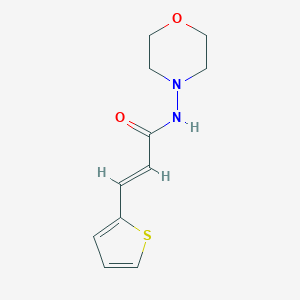
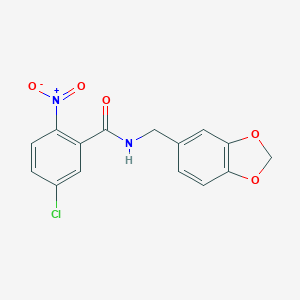
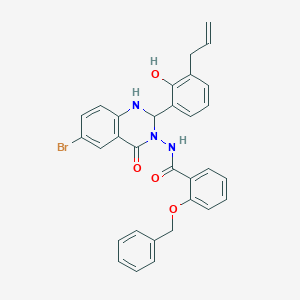
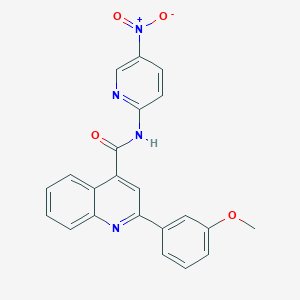
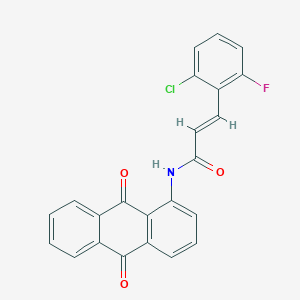
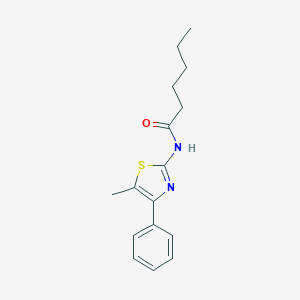
![N-(2-[2-(allyloxy)-5-bromophenyl]-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)-2-ethoxybenzamide](/img/structure/B330356.png)
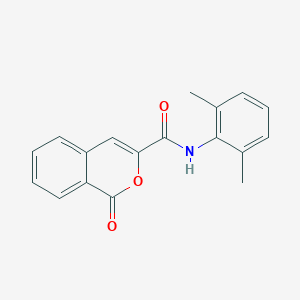
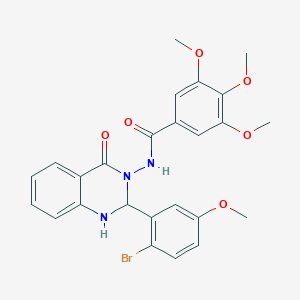
![N-(2-nitro-5-{[3-(2-thienyl)acryloyl]amino}phenyl)-3-(2-thienyl)acrylamide](/img/structure/B330361.png)
